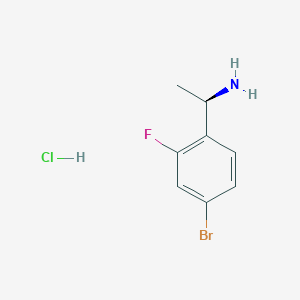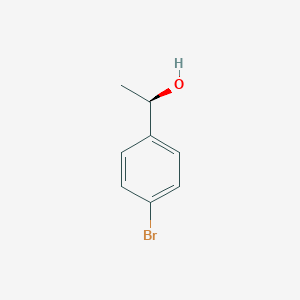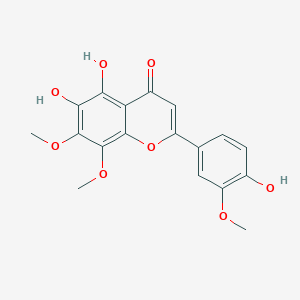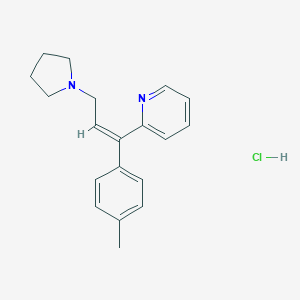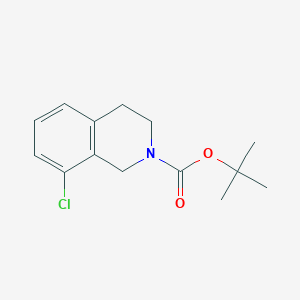
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and reactivity.科学的研究の応用
Accelerating Agents in Polymer Curing
One notable application of tertiary aromatic amines, which include compounds similar to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, is their use as accelerators in the curing processes of acrylic resins. Vázquez et al. (1998) highlighted their role in dental and biomedical applications, particularly in acrylic bone cements. The study delves into the kinetics and mechanisms of the curing reaction facilitated by these amines, addressing concerns related to toxicity and the effects of environmental temperatures on the curing parameters. The findings underscore the significance of choosing the appropriate activator to mitigate thermal trauma during implantation procedures (Vázquez, Levenfeld, & Román, 1998).
Catalysis in Organic Synthesis
The catalytic properties of tertiary aromatic amines are pivotal in organic synthesis, especially in cross-coupling reactions. Kantam, Reddy, Srinivas, Bhargava, and Bhargava (2013) reviewed the advancements in copper-catalyzed C-N bond-forming reactions, which are critical in the synthesis of complex organic molecules. The review encapsulates the efficiency of these catalyst systems in forming bonds between various amines and aryl halides or arylboronic acids, highlighting the potential for commercial exploitation due to the recyclable nature of these catalyst systems (Kantam et al., 2013).
Analytical Chemistry
In the realm of analytical chemistry, tertiary aromatic amines are essential in the detection and quantification of biogenic amines in food products. Önal (2007) reviewed the methods for analyzing biogenic amines, emphasizing the role of high-performance liquid chromatography (HPLC) with pre-column or post-column derivatization. This technique is critical for assessing food safety and quality, demonstrating the applicability of tertiary aromatic amines in enhancing the sensitivity and specificity of such analyses (Önal, 2007).
Environmental Applications
Aromatic amines, including those structurally related to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, are investigated for their environmental impact and degradation. Bhat and Gogate (2021) provided a comprehensive review on the advanced oxidation processes for degrading nitrogen-containing compounds, such as amines and azo dyes, in water treatment. This review underscores the need for effective technologies to address the persistence of these compounds in aquatic environments, highlighting the potential of advanced oxidation processes in mitigating their environmental footprint (Bhat & Gogate, 2021).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity, flammability, reactivity, and environmental impact.
将来の方向性
This involves predicting or suggesting future research directions based on the current knowledge of the compound. It could include potential applications, areas needing further research, and possible modifications to improve its properties or reduce its hazards.
特性
IUPAC Name |
(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUMZCQANFRAM-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

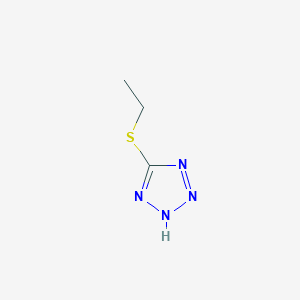
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
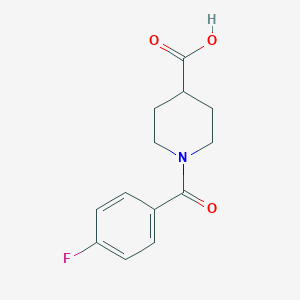
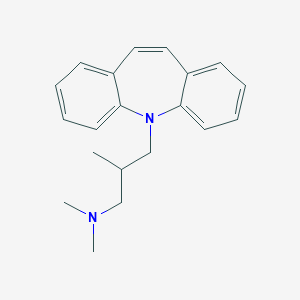
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
